Cas no 145166-04-7 (2-amino-(1S,2S)-Cycloheptanol,)

2-amino-(1S,2S)-Cycloheptanol, structure
145166-04-7 structure
Product Name:2-amino-(1S,2S)-Cycloheptanol,
CAS No:145166-04-7
MF:C7H15NO
MW:129.2001
MDL:MFCD18827885
CID:101835
PubChem ID:329765565
Update Time:2024-11-04

2-amino-(1S,2S)-Cycloheptanol, Chemical and Physical Properties

Names and Identifiers

    • 2-amino-(1S,2S)-Cycloheptanol,
    • Cycloheptanol, 2-amino-, (1S,2S)- (9CI)
    • (1S,2S)-2-Amino-cycloheptanol
    • (1S,2S)-2-Aminocycloheptanol
    • Cycloheptanol, 2-amino-, (1S,2S)-
    • F98214
    • 145166-04-7
    • SCHEMBL4286831
    • Cycloheptanol, 2-amino-, (1S-trans)-
    • (1S,2S)-trans-2-Aminocycloheptanol
    • (1S,2S)-2-aminocycloheptan-1-ol
    • (1S,2S)-trans-2-Aminocycloheptanol, >=99% (GC)
    • MDL: MFCD18827885
    • Inchi: InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
    • InChI Key: ZWOFTVSNNFYPAB-BQBZGAKWSA-N
    • SMILES: O[C@H]1CCCCC[C@@H]1N([H])[H]

Computed Properties

  • Exact Mass: 129.11545
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25

2-amino-(1S,2S)-Cycloheptanol, Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

2-amino-(1S,2S)-Cycloheptanol, Pricemore >>

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